molecular formula C16H21NO2 B10795469 Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate

Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B10795469
M. Wt: 259.34 g/mol
InChI Key: OMBOXYLBBHNWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the intramolecular cyclization of suitable precursors, such as tropinone derivatives . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to natural alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and carboxylate groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOXYLBBHNWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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